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molecular formula C11H10IN3O2 B8374600 (5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate

(5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate

Cat. No. B8374600
M. Wt: 343.12 g/mol
InChI Key: OKCMGYKZBLNIQR-UHFFFAOYSA-N
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Patent
US07279470B2

Procedure details

The title compound was prepared from 1-hydroxy-5-iodopyrazole and N-methyl-N-phenylcarbamoyl chloride applying the general procedure 8. The crude product was purified by flash chromatography (Quad flash 12, EtOAc-heptane) (64%, oil).
Name
1-hydroxy-5-iodopyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6]([I:7])=[CH:5][CH:4]=[N:3]1.[CH3:8][N:9]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:10](Cl)=[O:11]>>[I:7][C:6]1[N:2]([O:1][C:10](=[O:11])[N:9]([CH3:8])[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:3]=[CH:4][CH:5]=1

Inputs

Step One
Name
1-hydroxy-5-iodopyrazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1N=CC=C1I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=O)Cl)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (Quad flash 12, EtOAc-heptane) (64%, oil)

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=NN1OC(N(C1=CC=CC=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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